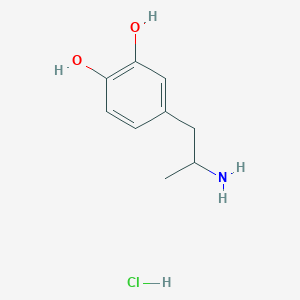
3,4-Dihydroxy Amphetamine Hydrochloride
説明
“4-(2-Amino-propyl)-pyrocatechol; hydrochloride” is an analytical reference standard categorized as a benzofuran . It’s intended for research and forensic applications .
Synthesis Analysis
The synthesis of similar compounds involves reactions of 4-substituted 2,4-dioxobutanoic acid methyl esters with a mixture of an aromatic aldehyde and 1,2-diaminopropane at room temperature in dioxane .Molecular Structure Analysis
The molecular formula of “4-(2-Amino-propyl)-pyrocatechol; hydrochloride” is C11H15NO • HCl . The InChI code is InChI=1S/C11H15NO.ClH/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11;/h2-4,8H,5-7,12H2,1H3;1H .Physical and Chemical Properties Analysis
The compound is a crystalline solid with a formula weight of 213.7 . It has solubility in DMF, DMSO, and Ethanol .科学的研究の応用
Pharmacological Insights and Metabolic Studies
Antiarrhythmic Effects and Pharmacokinetics
Research on lidocaine congeners, such as 2‐amino‐2',6'‐propionoxylidide hydrochloride (APX), has shown promising antiarrhythmic effects in clinical settings. These studies delve into the efficacy, side effects, and pharmacokinetics of such compounds, offering insights into their potential therapeutic applications and safety profiles (McDevitt et al., 1976).
Metabolism and Excretion of Pharmaceuticals
Investigations into the absorption, metabolism, and excretion of pharmaceuticals, such as vildagliptin, a dipeptidyl peptidase 4 inhibitor, highlight the comprehensive metabolic pathways and bioavailability of therapeutic compounds. These studies are crucial for understanding the pharmacological properties and safety of medications (He et al., 2009).
Toxicological Assessments
Toxicologic studies, especially those involving cases of fatal overdose with compounds like 2,4-D, MCPP, and chlorpyrifos, provide essential data on the physiological and biochemical impacts of chemical exposure. Such research is vital for developing safety guidelines and therapeutic interventions (Osterloh et al., 1983).
Environmental and Occupational Exposure Studies
Exposure to Environmental Contaminants
Research on the exposure levels of organophosphorus and pyrethroid pesticides among preschool children in South Australia underscores the importance of environmental health studies. These findings contribute to the development of public health policies and regulatory frameworks aimed at minimizing exposure to hazardous chemicals (Babina et al., 2012).
Occupational Health Research
Studies on the occupational exposure to phosphate flame retardants (PFRs) in workers, such as those at electronics-dismantling plants, highlight the significance of assessing and managing chemical risks in the workplace. These investigations provide a basis for implementing safety measures and monitoring protocols to protect workers from potentially harmful chemical exposures (Sjödin et al., 1999).
作用機序
Target of Action
The primary target of “4-(2-Amino-propyl)-pyrocatechol; hydrochloride”, also known as Hydroxyamphetamine, is the adrenergic nerve terminals . These nerve terminals play a crucial role in the sympathetic nervous system, which is part of the body’s autonomic nervous system that controls various involuntary functions .
Mode of Action
Hydroxyamphetamine acts as an indirect sympathomimetic agent . It causes the release of norepinephrine from adrenergic nerve terminals . Norepinephrine is a neurotransmitter that plays a vital role in the body’s ‘fight or flight’ response, increasing heart rate, triggering the release of glucose from energy stores, and increasing blood flow to skeletal muscle .
Biochemical Pathways
The release of norepinephrine from adrenergic nerve terminals leads to mydriasis, which is the dilation of the pupil . This is part of the body’s response to sympathetic nervous system activation. The dilation of the pupil allows more light to reach the retina, enhancing visual sensitivity in low-light conditions .
Pharmacokinetics
It’s important to note that the compound’s action is localized to the area of application, and its effects are largely confined to the eye .
Result of Action
The primary result of Hydroxyamphetamine’s action is mydriasis, or pupil dilation . This can aid in the diagnosis of certain medical conditions, such as Horner’s syndrome, which is characterized by nerve lesions . By causing the pupil to dilate, Hydroxyamphetamine can help healthcare providers better examine the back of the eye and make accurate diagnoses .
Action Environment
The action of Hydroxyamphetamine can be influenced by various environmental factors. For instance, if it is intended as an immediate follow-up to another mydriatic drug (like cocaine or apraclonidine), then the patient must wait anywhere from a day to a week before Hydroxyamphetamine can be administered . Additionally, the compound’s efficacy and stability could potentially be affected by factors such as temperature, pH, and the presence of other substances .
特性
IUPAC Name |
4-(2-aminopropyl)benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6(10)4-7-2-3-8(11)9(12)5-7;/h2-3,5-6,11-12H,4,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRAZJGRCJLDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747662 | |
| Record name | 4-(2-Aminopropyl)benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828-06-8 | |
| Record name | alpha-Methyldopamine hydrochloride, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Aminopropyl)benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-METHYLDOPAMINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/071E3FSO6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R,7R)-7-(2-(1H-tetrazol-1-yl-1-15N)acetamido-13C2-13C2)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B1514398.png)
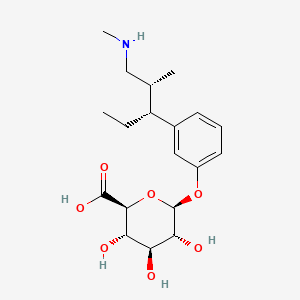

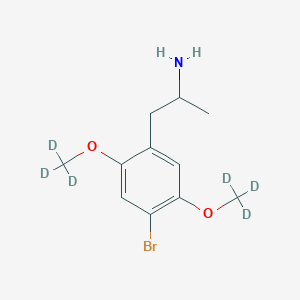
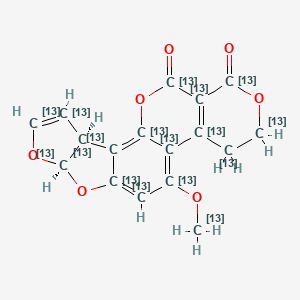

![[(4R,4Ar,7aR,12bS)-9-methoxy-7-oxo-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] acetate;hydrochloride](/img/structure/B1514409.png)

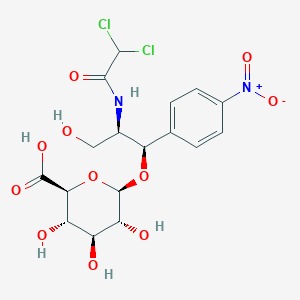
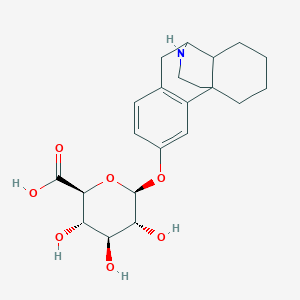
![(3R)-2-[(1R,2R)-1-Carboxy-2-hydroxypropyl]-4-({(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-3-methyl-3,4-dihydro-2H-pyrrole-5-carboxylic acid](/img/structure/B1514418.png)
![1,3-Dimethyl-7-[1,1,2,2-tetradeuterio-2-(1-phenylpropan-2-ylamino)ethyl]purine-2,6-dione;hydrochloride](/img/structure/B1514421.png)

![Naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl)indol-3-yl]methanone](/img/structure/B1514423.png)
